PTC-209 vs. PTC596 in Mantle Cell Lymphoma: Differential Cytotoxicity and Potency
In a direct head-to-head comparison using mantle cell lymphoma (MCL) cell lines, PTC-209 and PTC596 exhibited markedly different potency and cytotoxic profiles. For instance, in REC-1 cells, PTC-209 demonstrated an IC50 of 2.7 μM for anti-proliferation and an ED50 of 6.7 μM for apoptosis, whereas PTC596 was significantly more potent with an IC50 of 136 nM and an ED50 of 314 nM [1].
| Evidence Dimension | Anti-proliferative IC50 and apoptotic ED50 |
|---|---|
| Target Compound Data | IC50: 2.7 μM (REC-1), 11.2 μM (NCEB-1), 2.5 μM (MINO); ED50: 6.7 μM (REC-1), >50 μM (NCEB-1), 9.9 μM (MINO) |
| Comparator Or Baseline | PTC596: IC50: 136 nM (REC-1), 340 nM (NCEB-1), 122 nM (MINO); ED50: 314 nM (REC-1), 438 nM (NCEB-1), 331 nM (MINO) |
| Quantified Difference | PTC596 is approximately 20-fold more potent (IC50) than PTC-209 in REC-1 cells. |
| Conditions | Mantle cell lymphoma cell lines (REC-1, NCEB-1, MINO, MAVER-1, JVM-2, Granta-519, JeKo-1, Z-138) treated for 72 hours. |
Why This Matters
This direct comparison demonstrates that PTC-209 is a less potent but distinct tool compound compared to PTC596, making it unsuitable for studies requiring low-nanomolar BMI-1 inhibition but valuable for investigating mechanisms with a wider therapeutic window.
- [1] Ma J, Lu S, Yu L, et al. Anti-proliferative and apoptotic effects of PTC-209 and PTC596 in mantle cell lymphoma (MCL) cell lines. Table 1. 2018. View Source
